8-methoxy-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one
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Overview
Description
8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an indole derivative. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of the indole nucleus. The synthetic routes often start with commercially available precursors and involve reactions such as nucleophilic substitution, cyclization, and sulfonation . Industrial production methods may employ optimized reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and indole rings. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and pyrrolidine-containing molecules. These compounds share structural features but may differ in their biological activities and applications. For example:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol have distinct biological activities and are used in different therapeutic areas.
Pyrrolidine-containing molecules: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones are used in drug discovery and have unique pharmacological profiles.
The uniqueness of 8-METHOXY-3-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE lies in its specific combination of functional groups and its potential for diverse biological activities .
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
8-methoxy-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C23H22N4O3S/c1-30-16-8-9-18-17(12-16)19-20(24-18)22(29)27(23(31)25-19)13-14-4-6-15(7-5-14)21(28)26-10-2-3-11-26/h4-9,12,24H,2-3,10-11,13H2,1H3,(H,25,31) |
InChI Key |
NYANMUZXSGPFDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)N5CCCC5 |
Origin of Product |
United States |
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